

An In-depth Technical Guide to 1-(2-Bromoethoxy)butane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Bromoethoxy)butane

Cat. No.: B1266829

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **1-(2-Bromoethoxy)butane**, including its molecular formula, weight, and other key physicochemical properties. This document also presents a representative experimental protocol for its synthesis via the Williamson ether synthesis, alongside essential safety information. A comparison with the related compound 1-[2-(2-bromoethoxy)ethoxy]butane is also provided to prevent potential nomenclature confusion.

Core Properties and Formula

1-(2-Bromoethoxy)butane is an organic compound classified as a bromoalkyl ether. Its fundamental properties are summarized below. For clarity, data for the structurally related and sometimes confused compound, 1-[2-(2-bromoethoxy)ethoxy]butane, is also included.

Physicochemical Data Summary

Property	1-(2-Bromoethoxy)butane	1-[2-(2-bromoethoxy)ethoxy]butane
CAS Number	6550-99-8	593-19-1
Molecular Formula	C ₆ H ₁₃ BrO	C ₈ H ₁₇ BrO ₂
Molecular Weight	181.07 g/mol	225.12 g/mol [1]
Synonyms	Not specified	1-bromo-2-(2-butoxyethoxy)ethane
Boiling Point	Data not available	244.5°C at 760 mmHg
Density	Data not available	1.207 g/cm ³
Flash Point	Data not available	90.1°C
Refractive Index	Data not available	1.452

Chemical Structure

The structural formula of **1-(2-Bromoethoxy)butane** is depicted below, illustrating the arrangement of its constituent atoms.

Caption: Chemical structure of **1-(2-Bromoethoxy)butane**.

Experimental Protocols

While a specific, published experimental protocol for the synthesis of **1-(2-Bromoethoxy)butane** (CAS 6550-99-8) is not readily available, its structure lends itself to a classic Williamson ether synthesis.[\[2\]](#)[\[3\]](#)[\[4\]](#) This method involves the reaction of an alkoxide with a primary alkyl halide. The following is a representative protocol for this synthesis.

Representative Synthesis: Williamson Ether Synthesis

This reaction proceeds in two main stages: the formation of a butoxide from butanol and a strong base, followed by the nucleophilic substitution reaction with 1,2-dibromoethane.

Materials:

- n-Butanol
- Sodium hydride (NaH) or other strong base
- 1,2-Dibromoethane
- Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Distilled water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

- **Alkoxide Formation:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-butanol in the anhydrous solvent. Cool the solution in an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. The reaction is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of sodium butoxide.
- **Nucleophilic Substitution:** Cool the solution of sodium butoxide in an ice bath. Add 1,2-dibromoethane dropwise to the reaction mixture. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water to consume any unreacted sodium hydride. Transfer the mixture to a separatory funnel and wash with water and then with brine.
- **Isolation and Purification:** Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product. The final product, **1-(2-bromoethoxy)butane**, can be purified by fractional distillation under reduced pressure.

[Click to download full resolution via product page](#)

Caption: Workflow for the Williamson ether synthesis of **1-(2-Bromoethoxy)butane**.

Safety and Handling

Specific GHS hazard classifications for **1-(2-bromoethoxy)butane** are not readily available. However, based on the functional groups present (alkyl bromide and ether), general precautions should be taken. Alkyl bromides are often irritants and can be harmful if inhaled or absorbed through the skin. Ethers can form explosive peroxides upon prolonged exposure to air and light.

General Safety Precautions:

- Engineering Controls: Handle this compound in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere to prevent peroxide formation.

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of all available safety data and established laboratory safety practices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [byjus.com \[byjus.com\]](https://www.byjus.com/chemistry/12-bromoethoxybutane/)
- 2. [community.wvu.edu \[community.wvu.edu\]](https://community.wvu.edu/chemistry/12-bromoethoxybutane/)
- 3. Williamson Ether Synthesis - Chemistry Steps [\[chemistrysteps.com\]](https://chemistrysteps.com/12-bromoethoxybutane/)
- 4. [jk-sci.com \[jk-sci.com\]](https://jk-sci.com/12-bromoethoxybutane/)
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-Bromoethoxy)butane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266829#1-2-bromoethoxy-butane-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1266829#1-2-bromoethoxy-butane-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com